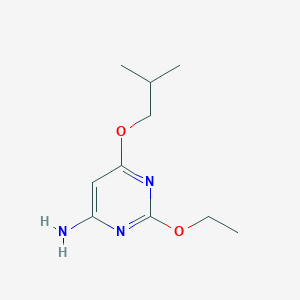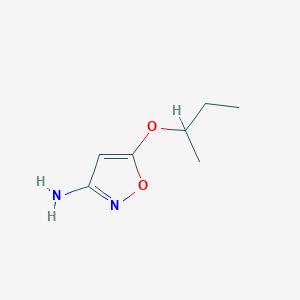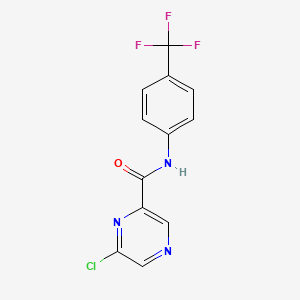
6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide is a synthetic organic compound belonging to the class of pyrazine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of a chloro group and a trifluoromethyl group in its structure enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of Pyrazine Core: The pyrazine core can be synthesized through the cyclization of appropriate precursors such as 1,2-diamines with 1,2-diketones under acidic or basic conditions.
Introduction of Chloro Group: Chlorination of the pyrazine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the pyrazine derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrazine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Pyrazine N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues, thereby affecting downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-N-(4-methylphenyl)pyrazine-2-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
6-Chloro-N-(4-fluorophenyl)pyrazine-2-carboxamide: Contains a fluorine atom instead of a trifluoromethyl group.
6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-thiocarboxamide: Similar structure but with a thiocarboxamide group.
Uniqueness
6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide is unique due to the presence of both chloro and trifluoromethyl groups, which confer enhanced chemical stability and biological activity. These functional groups make it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Propiedades
Fórmula molecular |
C12H7ClF3N3O |
|---|---|
Peso molecular |
301.65 g/mol |
Nombre IUPAC |
6-chloro-N-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H7ClF3N3O/c13-10-6-17-5-9(19-10)11(20)18-8-3-1-7(2-4-8)12(14,15)16/h1-6H,(H,18,20) |
Clave InChI |
JRJKDGLOHAMRIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CN=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



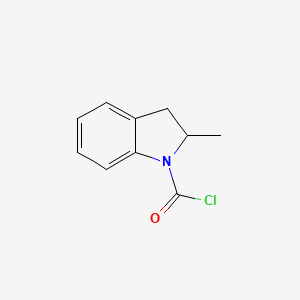

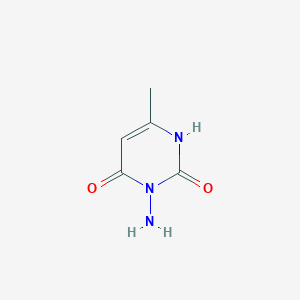

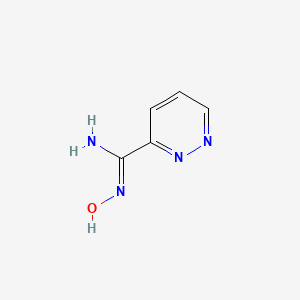
![3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105156.png)
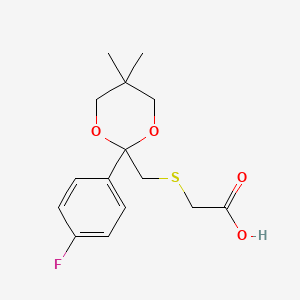
![2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105172.png)


